molecular formula C8H7N3O2 B2584992 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1904118-21-3

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B2584992
CAS No.: 1904118-21-3
M. Wt: 177.163
InChI Key: SKVWQVXISYYFHX-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic organic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, one common method includes the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone . These reactions are often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-c]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid stands out due to its unique structural features and the specific biological activities it exhibits

Properties

IUPAC Name

8-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-4-11-3-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWQVXISYYFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN2C1=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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